molecular formula C20H23NO4 B2421903 N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide CAS No. 329778-83-8

N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Cat. No.: B2421903
CAS No.: 329778-83-8
M. Wt: 341.407
InChI Key: FFWGDNCXGVIBFH-DHZHZOJOSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides

Properties

IUPAC Name

(E)-N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-6-9-16(12-14(13)2)21-18(22)11-8-15-7-10-17(23-3)20(25-5)19(15)24-4/h6-12H,1-5H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWGDNCXGVIBFH-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves the reaction of 3,4-dimethylaniline with 3-(2,3,4-trimethoxyphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)propionamide
  • N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)butyramide

Uniqueness

N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.

The synthesis of this compound typically involves the reaction of 3,4-dimethylaniline with 3-(2,3,4-trimethoxyphenyl)acryloyl chloride. The reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The overall reaction can be summarized as follows:

3 4 Dimethylaniline+3 2 3 4 trimethoxyphenyl acryloyl chlorideN 3 4 dimethylphenyl 3 2 3 4 trimethoxyphenyl acrylamide\text{3 4 Dimethylaniline}+\text{3 2 3 4 trimethoxyphenyl acryloyl chloride}\rightarrow \text{N 3 4 dimethylphenyl 3 2 3 4 trimethoxyphenyl acrylamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It may modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets are still under investigation but are believed to include:

  • Enzymes : Potential inhibition or activation of key metabolic enzymes.
  • Receptors : Binding to specific receptors that mediate cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound has shown promising antiproliferative activity against various cancer cell lines. For example, it exhibited IC50 values indicating effective inhibition of cell growth in human cancer cell lines such as HCT-15 (human colon adenocarcinoma) and NCI-H460 (human lung large cell carcinoma) .
Cell LineIC50 Value (µM)
HCT-151.1
NCI-H4601.6

Anti-inflammatory Effects

In addition to its anticancer properties, the compound is being explored for its anti-inflammatory effects. Preliminary findings suggest that it may reduce inflammation markers in vitro and in vivo models .

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated the compound's effect on a panel of seven human tumor cell lines. Results indicated that this compound significantly inhibited cell proliferation with varying efficacy across different cell types .
  • Mechanistic Insights : Research has suggested that the compound may exert its effects through the modulation of apoptotic pathways and cell cycle regulation .

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